

physical properties of Isopropyl pentanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl valerate*

Cat. No.: *B102743*

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of Isopropyl Pentanoate

Introduction

Isopropyl pentanoate, also known by synonyms such as **isopropyl valerate** and pentanoic acid, 1-methylethyl ester, is an organic compound classified as a fatty acid ester.^{[1][2]} It is a product of the esterification of pentanoic acid and isopropanol. With the molecular formula C₈H₁₆O₂, this compound is a colorless liquid characterized by a fruity odor, which leads to its use as a flavoring agent in the food and beverage industry and as a component in perfumes and fragrances.^{[1][3]} This document provides a comprehensive overview of the core physical properties of isopropyl pentanoate, detailed experimental protocols for their determination, and logical workflows for these procedures, intended for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of isopropyl pentanoate are summarized below. These properties are crucial for its handling, application, and analysis in a laboratory or industrial setting.

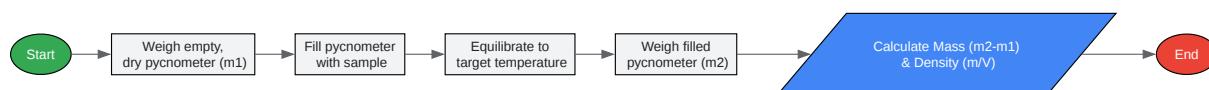
Property	Value	Reference(s)
CAS Number	18362-97-5	[1] [3] [4]
Molecular Formula	C8H16O2	[1] [3] [5]
Molecular Weight	144.21 g/mol	[3] [5] [6]
Appearance	Colorless liquid	[3]
Odor	Fruity	[3]
Density	0.855 - 0.861 g/mL @ 25 °C	[7]
Boiling Point	154 - 165 °C @ 760 mmHg	[4] [5] [7]
Melting Point	-63.35 °C (estimate)	[3] [6]
Flash Point	46.7 °C (116 °F)	[3] [7]
Vapor Pressure	2.91 mmHg @ 25 °C	[3]
Refractive Index	1.398 - 1.406 @ 20 °C	[3] [6] [7]
Solubility	Insoluble in water; soluble in most organic solvents like ethanol.	[4] [8]
LogP (Octanol/Water)	2.667 (estimate)	[7]

Experimental Protocols for Property Determination

The following sections detail standard laboratory methodologies for determining key physical properties of liquid compounds such as isopropyl pentanoate.

Determination of Density

The density of a liquid is determined by measuring the mass of a precisely known volume.[\[9\]](#)


Apparatus:

- Analytical balance (zeroed/tared)

- Volumetric flask or pycnometer (density bottle) for high accuracy, or a graduated cylinder for approximation.[9]
- Temperature control device (e.g., water bath)

Methodology:

- Preparation: Ensure the pycnometer is clean and completely dry.
- Mass of Empty Pycnometer: Accurately weigh the empty pycnometer on the analytical balance and record its mass (m_1).[9]
- Filling: Fill the pycnometer with isopropyl pentanoate up to the calibration mark. Ensure there are no air bubbles.
- Temperature Equilibration: Place the filled pycnometer in a temperature-controlled water bath until it reaches the desired temperature (e.g., 20 °C or 25 °C), as density is temperature-dependent.[10]
- Mass of Filled Pycnometer: Dry the outside of the pycnometer and weigh it again to determine the mass of the pycnometer plus the liquid (m_2).[9]
- Calculation:
 - Calculate the mass of the isopropyl pentanoate: $m_{\text{liquid}} = m_2 - m_1$.[9]
 - The volume (V) is the calibrated volume of the pycnometer.
 - Calculate the density (ρ) using the formula: $\rho = m_{\text{liquid}} / V$.[9]
- Replication: Repeat the measurement multiple times and calculate the average to ensure reliability.[9]

[Click to download full resolution via product page](#)

Workflow for Density Determination.

Determination of Boiling Point

The boiling point is a key indicator of a liquid's purity.[\[11\]](#) The Thiele tube method is a common and efficient technique that requires only a small sample volume.[\[12\]](#)

Apparatus:

- Thiele tube filled with mineral oil
- Thermometer
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Heat source (e.g., Bunsen burner)

Methodology:

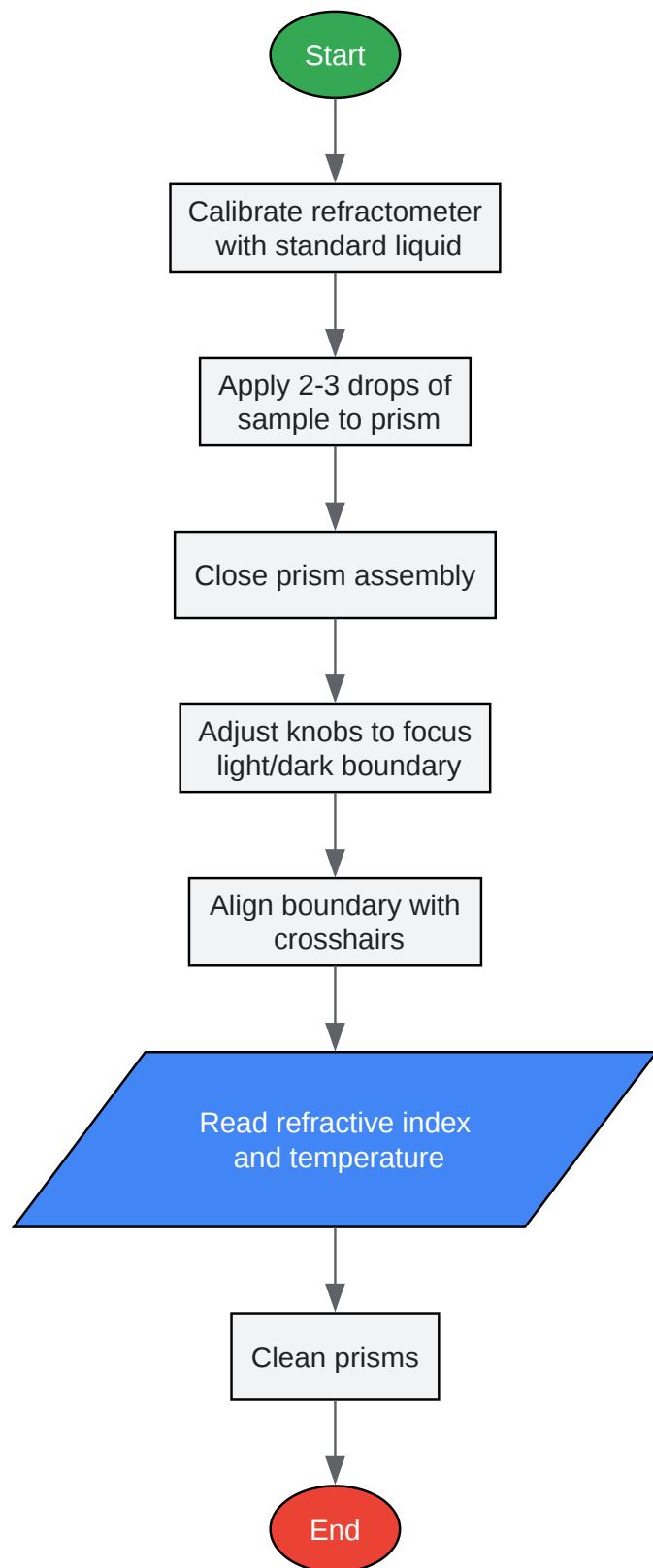
- Sample Preparation: Add approximately 0.5 mL of isopropyl pentanoate to the small test tube.[\[12\]](#)
- Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.[\[12\]](#)
- Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.
- Heating: Insert the assembly into the Thiele tube, making sure the heat-circulating arm of the tube is heated gently with the burner. The shape of the tube facilitates uniform heating of the oil via convection.[\[12\]](#)

- Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly exit. As the liquid approaches its boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube's opening.[12]
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The bubbling will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[12][13]
- Pressure Correction: Record the atmospheric pressure. If it is not 760 mmHg, a correction may be necessary for a precise determination.

Workflow for Boiling Point Determination (Thiele Tube).

Determination of Refractive Index

The refractive index is a fundamental physical property that measures how light propagates through a substance and is often used to assess the purity of a liquid sample.[14]


Apparatus:

- Abbe refractometer
- Light source (often built-in, using the sodium D-line wavelength of 589 nm)
- Constant temperature water circulator
- Dropper or pipette
- Standard calibration liquids (e.g., distilled water)
- Lens paper and ethanol for cleaning

Methodology:

- Instrument Calibration: Turn on the refractometer and allow it to warm up. Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.
- Sample Application: Open the prism assembly of the refractometer. Using a clean dropper, place 2-3 drops of isopropyl pentanoate onto the surface of the lower prism.[14]

- **Measurement:** Close the prism assembly firmly. The liquid sample should spread to form a thin, uniform film.
- **Adjusting the View:** Look through the eyepiece and turn the adjustment knob until the field of view is split into a light and a dark region.
- **Reading:** Sharpen the boundary line between the light and dark regions using the chromaticity screw. Align this boundary line precisely with the center of the crosshairs in the eyepiece.
- **Record Value and Temperature:** Read the refractive index value from the instrument's scale. Simultaneously, record the temperature from the thermometer connected to the prism assembly, as the refractive index is highly dependent on temperature.^[14] A correction factor may be applied if the measurement temperature deviates from the standard 20 °C.^[14]
- **Cleaning:** After the measurement, clean the prism surfaces thoroughly with ethanol and lens paper.

[Click to download full resolution via product page](#)

Workflow for Refractive Index Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopropyl valerate | C8H16O2 | CID 87598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for isopropyl pentanoate (NP0304035) [np-mrd.org]
- 3. lookchem.com [lookchem.com]
- 4. scent.vn [scent.vn]
- 5. isopropyl pentanoate [stenutz.eu]
- 6. Isopropyl pentanoate [chembk.com]
- 7. isopropyl valerate, 18362-97-5 [thegoodsentscompany.com]
- 8. Isopropyl isovalerate | C8H16O2 | CID 61914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. chm.uri.edu [chm.uri.edu]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. athabascau.ca [athabascau.ca]
- To cite this document: BenchChem. [physical properties of Isopropyl pentanoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b102743#physical-properties-of-isopropyl-pentanoate\]](https://www.benchchem.com/product/b102743#physical-properties-of-isopropyl-pentanoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com